molecular formula C18H25NO4 B2600857 4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid CAS No. 1354359-57-1

4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid

Cat. No. B2600857
CAS RN: 1354359-57-1
M. Wt: 319.401
InChI Key: ZDODNOMMABQISZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid often involves the use of tert-butoxycarbonyl (Boc) as a protecting group for amines . The Boc group is particularly useful because it is stable under basic conditions and can be removed under acidic conditions .

Scientific Research Applications

Peptide Conformation Analysis

The study of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, a compound with structural similarities to 4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid, explored the impact of N-methylation on peptide conformation. This research provides insights into how modifications in the structure can influence the folding and orientation of molecules, with the carboxylate hydroxyl group forming strong intermolecular hydrogen bonds, suggesting potential applications in designing peptides with specific structural properties (E. Jankowska et al., 2002).

Divergent Synthesis Pathways

Another study focused on the reactions of similar compounds under varying conditions to synthesize pyridazines, pyrrolidinyl-but-3-enoic acids, and 1-amino-pyrroles. This research demonstrates the compound's versatility in synthetic chemistry, offering a route to a diverse set of molecules through careful selection of solvents and temperatures, which could be beneficial for the development of new pharmaceuticals or materials (E. Rossi et al., 2007).

Solid-phase Synthesis of Peptide Amides

The development of a practical approach for the solid-phase synthesis of C-terminal peptide amides under mild conditions, using photolysable anchoring linkages, highlights a potential application in peptide synthesis. By employing a variety of protective groups, this method facilitates the synthesis of peptide amides, underscoring the compound's utility in streamlining peptide production processes for research and therapeutic uses (R. Hammer et al., 2009).

Ortho-C-H Methylation

Research on the palladium-catalyzed methylation of C-H bonds of benzoic acids, using di-tert-butyl peroxide, illustrates the compound's role in facilitating chemical modifications that can lead to the synthesis of highly functionalized molecules. This method provides a simpler route to ortho-methyl benzoic acids, potentially useful in synthesizing complex organic molecules for various applications (Weiwei Lv et al., 2019).

Dual Malate Dehydrogenase Inhibition

Investigations into compounds containing (aryloxyacetylamino)benzoic acid moieties have identified potential applications in targeting cancer metabolism. By inhibiting malate dehydrogenase 1 and 2, these compounds disrupt mitochondrial respiration and hypoxia-induced processes, showing promise as novel therapeutics aimed at cancer treatment (R. Naik et al., 2017).

properties

IUPAC Name

4-[[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19(15-6-4-5-7-15)12-13-8-10-14(11-9-13)16(20)21/h8-11,15H,4-7,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDODNOMMABQISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C(=O)O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid

CAS RN

1354359-57-1
Record name 4-{[(tert-butoxycarbonyl)(cyclopentyl)amino]methyl}benzoic acid
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